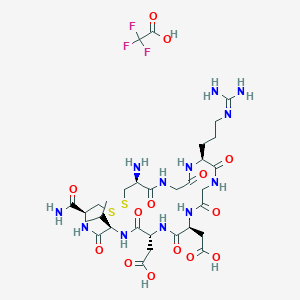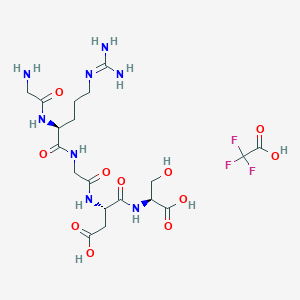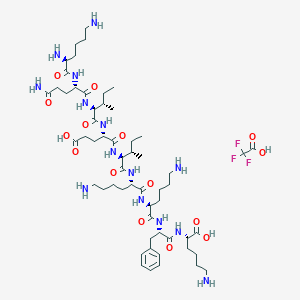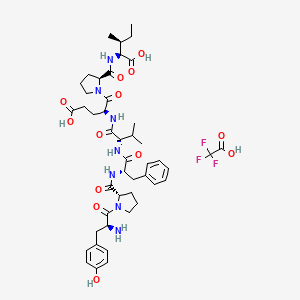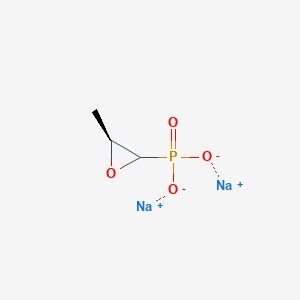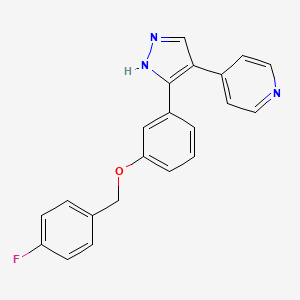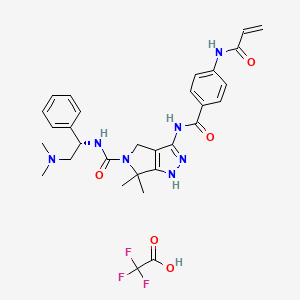
Ykl-5-124 tfa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YKL-5-124 (trifluoroacetic acid) is a potent, selective, irreversible, and covalent inhibitor of cyclin-dependent kinase 7 (CDK7). It has been shown to have an inhibitory concentration (IC50) of 53.5 nanomolar for CDK7 and 9.7 nanomolar for the CDK7/Mat1/CycH complex . This compound is highly selective for CDK7, with over 100-fold greater selectivity compared to CDK9 and CDK2, and it is inactive against CDK12 and CDK13 . YKL-5-124 (trifluoroacetic acid) induces strong cell-cycle arrest and inhibits E2F-driven gene expression, with minimal effect on RNA polymerase II phosphorylation .
Preparation Methods
The synthesis of YKL-5-124 (trifluoroacetic acid) involves several steps, starting from commercially available starting materials. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and time controls to ensure the desired product yield and purity . Industrial production methods may involve scaling up these synthetic routes with optimizations to improve efficiency and cost-effectiveness .
Chemical Reactions Analysis
YKL-5-124 (trifluoroacetic acid) primarily undergoes covalent inhibition reactions with its target enzyme, CDK7 . This involves the formation of a covalent bond between the compound and a cysteine residue in the active site of CDK7 . The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions . The major product formed from its interaction with CDK7 is the covalently modified enzyme, which is rendered inactive .
Scientific Research Applications
YKL-5-124 (trifluoroacetic acid) has several scientific research applications, particularly in the fields of cancer biology and drug discovery. It has been used to study the role of CDK7 in cell cycle regulation and transcription . In cancer research, YKL-5-124 (trifluoroacetic acid) has been shown to induce cell-cycle arrest and inhibit tumor growth in various cancer cell lines . Additionally, it has been used in combination with other therapies, such as immune checkpoint inhibitors, to enhance anti-tumor responses . The compound’s ability to selectively inhibit CDK7 makes it a valuable tool for studying the molecular mechanisms of cancer and developing targeted therapies .
Mechanism of Action
YKL-5-124 (trifluoroacetic acid) exerts its effects by covalently binding to the active site of CDK7, specifically targeting a cysteine residue (Cys312) in the enzyme . This binding inhibits the kinase activity of CDK7, leading to a reduction in T-loop phosphorylation of cell cycle CDKs and RNA polymerase II . As a result, the compound induces cell-cycle arrest and inhibits transcription of E2F-driven genes . The inhibition of CDK7 also disrupts the CDK-activating complex (CAK), further contributing to its anti-proliferative effects .
Comparison with Similar Compounds
YKL-5-124 (trifluoroacetic acid) is unique in its high selectivity and irreversible inhibition of CDK7 . Similar compounds include other CDK7 inhibitors such as ICEC0942 (CT7001), SY-1365, SY-5609, and LY3405105 . These compounds also target CDK7 but may differ in their selectivity, potency, and pharmacokinetic properties . YKL-5-124 (trifluoroacetic acid) stands out due to its covalent binding mechanism and strong cell-cycle arrest effects .
Properties
IUPAC Name |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O3.C2HF3O2/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18;3-2(4,5)1(6)7/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37);(H,6,7)/t22-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYGDECNKKKQGE-VZYDHVRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F3N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
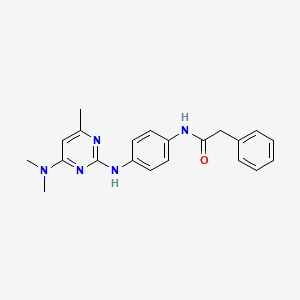
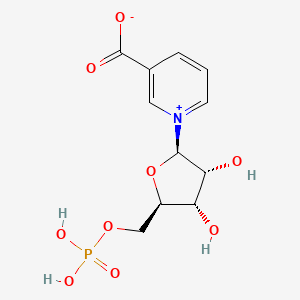
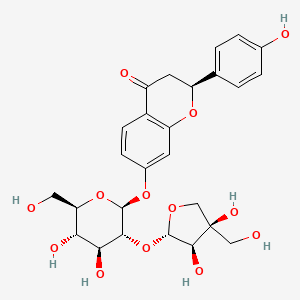
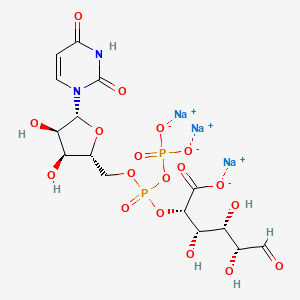
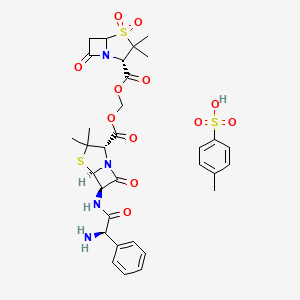
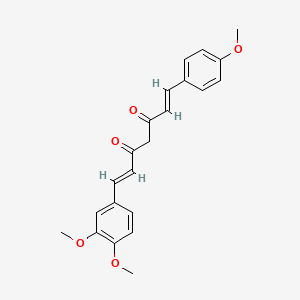
![4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide](/img/structure/B8107674.png)
